(2R)-2-Hydroxy-2-phenethylglucosinolate
Overview
Description
(2R)-2-Hydroxy-2-phenethylglucosinolate is a naturally occurring compound found in certain plants, particularly those in the Brassicaceae family. This compound is part of the glucosinolate family, which are sulfur-containing compounds known for their role in plant defense mechanisms and potential health benefits in humans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxy-2-phenethylglucosinolate typically involves the enzymatic conversion of amino acids into glucosinolates. This process includes several steps:
Amino Acid Conversion: The amino acid phenylalanine is converted into phenylacetaldoxime.
Formation of Thiohydroximate: Phenylacetaldoxime is then converted into thiohydroximate.
Glucosylation: Thiohydroximate undergoes glucosylation to form the glucosinolate core structure.
Side Chain Modification: The final step involves the hydroxylation of the side chain to produce this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified plants or microbial fermentation processes. These methods aim to enhance the yield and purity of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Hydroxy-2-phenethylglucosinolate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds such as isothiocyanates, nitriles, and thiocyanates.
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing compounds.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme, water.
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Reducing agents like sodium borohydride.
Major Products
Isothiocyanates: Known for their potential anticancer properties.
Nitriles: Can have various biological activities.
Thiols: Important in plant defense mechanisms.
Scientific Research Applications
(2R)-2-Hydroxy-2-phenethylglucosinolate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of natural pesticides and flavoring agents.
Mechanism of Action
The mechanism of action of (2R)-2-Hydroxy-2-phenethylglucosinolate involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive compounds such as isothiocyanates. These compounds can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example, isothiocyanates can induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Glucoraphanin: Another glucosinolate found in broccoli, known for its anticancer properties.
Sinigrin: Found in mustard seeds, hydrolyzes to form allyl isothiocyanate.
Gluconasturtiin: Found in watercress, hydrolyzes to form phenethyl isothiocyanate.
Uniqueness
(2R)-2-Hydroxy-2-phenethylglucosinolate is unique due to its specific hydroxylation pattern, which can influence its biological activity and the types of bioactive compounds formed upon hydrolysis. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-3-phenyl-N-sulfooxypropanimidothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO10S2/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24)/b16-11+/t9-,10-,12-,13+,14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPDDBFHNYHZIS-LXFDRBQGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.